1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride
CAS No.: 1242866-39-2
Cat. No.: VC2660154
Molecular Formula: C14H19ClN4O2
Molecular Weight: 310.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242866-39-2 |
|---|---|
| Molecular Formula | C14H19ClN4O2 |
| Molecular Weight | 310.78 g/mol |
| IUPAC Name | 1-(4-ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C14H18N4O2.ClH/c1-2-12-15-16-13(11-4-3-7-18(11)12)17-8-5-10(6-9-17)14(19)20;/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,19,20);1H |
| Standard InChI Key | HVPBZAHWTLKSGH-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(C2=CC=CN21)N3CCC(CC3)C(=O)O.Cl |
| Canonical SMILES | CCC1=NN=C(C2=CC=CN21)N3CCC(CC3)C(=O)O.Cl |
Introduction
Chemical Identity and Fundamental Properties
Structural Characteristics
1-(4-Ethylpyrrolo[1,2-d] triazin-1-yl)piperidine-4-carboxylic acid hydrochloride features a pyrrolo[1,2-d] triazine core attached to a piperidine ring with a carboxylic acid functional group at the fourth position. The compound is characterized by its complex heterocyclic structure, which contributes to its biological activity profile. The ethyl group at position 4 of the triazine core provides additional hydrophobic interactions with potential target enzymes, enhancing its binding capabilities.
Physical and Chemical Properties
The compound is identified by CAS No. 1242866-39-2 and possesses a molecular formula of C14H19ClN4O2 with a molecular weight of 310.78 g/mol. As evidenced in Table 1, this compound combines several important structural features that contribute to its biochemical interactions.
Table 1: Key Physical and Chemical Properties of 1-(4-Ethylpyrrolo[1,2-d] triazin-1-yl)piperidine-4-carboxylic acid hydrochloride
Synthetic Approaches and Preparation
Synthesis Methodology
The synthesis of 1-(4-Ethylpyrrolo[1,2-d] triazin-1-yl)piperidine-4-carboxylic acid hydrochloride typically involves a multi-step process starting with the formation of the pyrrolo[1,2-d] triazine core. This is achieved through cyclization of appropriate precursors under carefully controlled conditions. The synthetic route must be precisely managed to ensure high yield and purity of the final compound.
Industrial Production Considerations
For optimized industrial production, reaction conditions including temperature control, solvent selection, and catalyst usage must be carefully monitored. The synthesis often requires the use of specialized catalysts to facilitate the formation of the heterocyclic core structure. Purification processes are critical to ensure the isolation of the target compound with minimal impurities, particularly important for compounds intended for biological testing.
Medicinal Chemistry Applications
Kinase Inhibition Mechanism
The pyrrolo[1,2-d] triazine scaffold in this compound is structurally related to other triazine compounds known for their ability to inhibit protein kinases. Kinase inhibition represents a significant approach in developing targeted cancer therapies, as many kinases are involved in regulating cell growth, division, and other critical cellular functions. Table 2 summarizes the potential mechanisms of action observed in preliminary studies.
Table 2: Proposed Mechanisms of Action in Kinase Inhibition
| Mechanism | Target | Potential Therapeutic Effect |
|---|---|---|
| ATP-binding site competition | Specific protein kinases | Disruption of phosphorylation cascades |
| Allosteric inhibition | Regulatory domains of kinases | Prevention of kinase activation |
| Substrate binding interference | Kinase-substrate interface | Blocking of downstream signaling |
| Conformational stabilization | Inactive kinase conformation | Prolonged inactivation of kinase activity |
Biochemical Research Applications
Enzyme Interaction Studies
In biochemical research, 1-(4-Ethylpyrrolo[1,2-d] triazin-1-yl)piperidine-4-carboxylic acid hydrochloride serves as a valuable probe for investigating enzyme interactions and cellular signaling pathways. Its inhibitory effects on specific kinases provide researchers with tools to elucidate the roles of these enzymes in various biological processes, enhancing our understanding of cellular regulation mechanisms.
Cellular Signaling Pathway Investigations
The compound has demonstrated the ability to modulate gene expression and influence cellular metabolism by altering kinase activity. This property makes it particularly useful for investigating signal transduction pathways and understanding how these pathways contribute to both normal cellular function and disease states. By selectively inhibiting specific kinases, researchers can identify critical nodes in signaling networks that may represent potential therapeutic targets.
Structure-Activity Relationship Studies
Comparative studies between 1-(4-Ethylpyrrolo[1,2-d] triazin-1-yl)piperidine-4-carboxylic acid hydrochloride and structurally related compounds, such as 1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS: 93913-86-1), provide valuable insights into structure-activity relationships . These comparisons help researchers identify which structural elements are essential for specific biological activities, guiding the design of more potent and selective compounds for therapeutic applications.
Experimental Methods for Compound Characterization
Analytical Techniques
Characterization of 1-(4-Ethylpyrrolo[1,2-d] triazin-1-yl)piperidine-4-carboxylic acid hydrochloride typically employs a range of analytical techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed information about the compound's structure, purity, and physical properties, essential for ensuring consistency in research applications.
Biological Assay Systems
Evaluation of the compound's biological activity requires specialized assay systems designed to measure kinase inhibition, cellular responses, and other relevant biological endpoints. These assays typically include in vitro enzyme inhibition studies, cell-based proliferation assays, and molecular biology techniques to assess effects on gene expression and protein phosphorylation.
Current Research Status and Future Directions
Recent Investigational Findings
Current research on 1-(4-Ethylpyrrolo[1,2-d] triazin-1-yl)piperidine-4-carboxylic acid hydrochloride focuses on elucidating its precise mechanism of action and expanding its potential applications. Studies have shown that this compound can interact with specific kinase targets with varying degrees of selectivity, suggesting potential for development as a targeted therapeutic agent.
Research Challenges and Opportunities
Despite promising initial findings, several challenges remain in the development of this compound for therapeutic applications. These include optimizing its pharmacokinetic properties, enhancing target selectivity, and minimizing potential off-target effects. Future research directions may include the development of structural derivatives with improved properties and expanded investigation of its effects in relevant disease models.
Table 3: Research Progress and Future Directions
| Research Area | Current Status | Future Opportunities |
|---|---|---|
| Structure-Activity Relationships | Basic understanding of core structural requirements | Development of more selective derivatives |
| Target Identification | Several kinases identified as potential targets | Comprehensive profiling against kinome |
| Cellular Effects | Demonstrated effects on select signaling pathways | Broader investigation of cellular responses |
| In vivo Studies | Limited preliminary data | Expanded studies in disease-relevant models |
| Formulation Development | Basic solubility and stability data | Optimized delivery systems for improved bioavailability |
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